molecular formula C14H14O2 B14009828 Ethyl 1-methylnaphthalene-2-carboxylate

Ethyl 1-methylnaphthalene-2-carboxylate

Cat. No.: B14009828
M. Wt: 214.26 g/mol
InChI Key: UELXUVGWISRTHW-UHFFFAOYSA-N
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Description

Ethyl 1-methylnaphthalene-2-carboxylate is an organic compound belonging to the class of esters It is derived from naphthalene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of an ethyl ester group attached to the 2-carboxylate position of the naphthalene ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 1-methylnaphthalene-2-carboxylate can be synthesized through esterification reactions. One common method involves the reaction of 1-methylnaphthalene-2-carboxylic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-methylnaphthalene-2-carboxylate undergoes various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield 1-methylnaphthalene-2-carboxylic acid and ethanol.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The naphthalene ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis typically uses dilute hydrochloric acid, while basic hydrolysis employs sodium hydroxide.

    Reduction: Lithium aluminum hydride is commonly used for the reduction of esters to alcohols.

    Substitution: Electrophilic substitution reactions often require strong acids like sulfuric acid or nitric acid as catalysts.

Major Products Formed

    Hydrolysis: 1-Methylnaphthalene-2-carboxylic acid and ethanol.

    Reduction: 1-Methylnaphthalene-2-methanol.

    Substitution: Various substituted naphthalene derivatives, depending on the electrophile used.

Scientific Research Applications

Ethyl 1-methylnaphthalene-2-carboxylate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: The compound can be used in the development of novel materials with specific properties.

    Pharmaceutical Research: It may be explored for its potential biological activities and as a precursor for drug development.

    Chemical Biology: The compound can be used in studies involving the modification of biological molecules.

Mechanism of Action

The mechanism of action of ethyl 1-methylnaphthalene-2-carboxylate depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations. In biological systems, its effects would depend on its interaction with molecular targets, such as enzymes or receptors, and the pathways involved in these interactions.

Comparison with Similar Compounds

Ethyl 1-methylnaphthalene-2-carboxylate can be compared with other similar compounds, such as:

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.

    Ethyl 2-methylnaphthalene-1-carboxylate: Similar structure but with the ester group attached to a different position on the naphthalene ring.

    Ethyl naphthalene-2-carboxylate: Lacks the methyl group on the naphthalene ring.

The uniqueness of this compound lies in its specific ester and methyl group positioning, which can influence its reactivity and applications.

Properties

Molecular Formula

C14H14O2

Molecular Weight

214.26 g/mol

IUPAC Name

ethyl 1-methylnaphthalene-2-carboxylate

InChI

InChI=1S/C14H14O2/c1-3-16-14(15)13-9-8-11-6-4-5-7-12(11)10(13)2/h4-9H,3H2,1-2H3

InChI Key

UELXUVGWISRTHW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2C=C1)C

Origin of Product

United States

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